Synthesis of Tris(trimethylsilyl) phosphite from Phosphorous Acid: A Technical Guide
Synthesis of Tris(trimethylsilyl) phosphite from Phosphorous Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tris(trimethylsilyl) phosphite (B83602) from phosphorous acid, a critical reagent in various chemical syntheses, including the preparation of substituted calix[1]arenes and bisphosphonic acids, which are being investigated as potential novel drugs against tuberculosis.[2] This document provides a comprehensive overview of common synthetic routes, detailed experimental protocols, and quantitative data to support laboratory and industrial-scale production.
Synthetic Routes Overview
The synthesis of tris(trimethylsilyl) phosphite from phosphorous acid primarily involves the silylation of the P-OH groups of phosphorous acid. Several silylating agents can be employed, each with its own advantages in terms of reaction conditions, yield, and by-product profiles. The most common methods include:
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Reaction with Chlorotrimethylsilane (B32843) and a Base: This classic method utilizes chlorotrimethylsilane as the silylating agent in the presence of a tertiary amine base, such as triethylamine (B128534), to neutralize the hydrogen chloride by-product.[3]
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Reaction with Hexamethyldisilazane (B44280) (HMDS): This method offers a cleaner reaction profile as the by-product is ammonia, which can be easily removed. It can be performed with or without a catalyst and solvent.[4][5]
-
Reaction with 3-Trimethylsilylpyrrolidone: This is a less common but effective method for the silylation of phosphorous acid.[3]
This guide will focus on the first two, more prevalent methods.
Experimental Protocols
Method 1: Silylation using Chlorotrimethylsilane and Triethylamine
This procedure involves the reaction of anhydrous phosphorous acid with an excess of chlorotrimethylsilane and triethylamine in an appropriate solvent.[3] The triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[6]
Reaction Equation:
Caption: Reaction of Phosphorous Acid with TMSCl and Et₃N.
Experimental Workflow:
Caption: Workflow for Synthesis via Chlorotrimethylsilane.
Detailed Procedure:
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Drying of Phosphorous Acid: Anhydrous phosphorous acid is crucial for this reaction. It can be dried by azeotropic distillation with dry benzene (B151609) from a solution in THF.[3]
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Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, dissolve the anhydrous phosphorous acid in a suitable solvent such as dimethoxyethane (DME), toluene, or a mixture of Et₂O-THF.[3]
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Addition of Reagents: Add excess triethylamine followed by the slow addition of excess chlorotrimethylsilane while stirring. The reaction is exothermic, and the temperature should be controlled.
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Reaction: The reaction mixture is typically stirred for several hours at a controlled temperature.
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Work-up: After the reaction is complete, the precipitated triethylamine hydrochloride is removed by filtration. The solvent is then removed from the filtrate by evaporation under reduced pressure.[3]
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Purification: The residue, which may contain a mixture of tris(trimethylsilyl) phosphite and bis(trimethylsilyl) phosphonate, is purified by vacuum distillation.[3] For higher purity, the residue can be heated with sodium metal at 140 °C for 13-22 hours, followed by vacuum distillation.[3]
Method 2: Silylation using Hexamethyldisilazane (HMDS)
This method provides a high-purity product without the need for a catalyst or solvent, making it an attractive option for industrial applications.[4][5] The by-product is ammonia, which is easily removed.
Reaction Equation:
Caption: Reaction of Phosphorous Acid with HMDS.
Experimental Workflow:
Caption: Workflow for Synthesis via Hexamethyldisilazane.
Detailed Procedure:
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Reaction Setup: In a reactor, place the phosphorous acid.
-
Addition of HMDS: Slowly add hexamethyldisilazane dropwise over a period of several hours while stirring.[4]
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First Reflux: After the addition is complete, heat the mixture to reflux at approximately 125 °C for 3 hours.[4]
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Sodium Treatment (Optional but Recommended for High Purity): Slowly add sodium metal to the reaction mixture.[4]
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Second Reflux: Heat the mixture to reflux at a higher temperature, around 145 °C, for 10 hours.[4]
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Purification: After the reaction is complete, cool the mixture to room temperature and purify the product by fractional distillation to obtain high-purity tris(trimethylsilyl) phosphite.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses of tris(trimethylsilyl) phosphite.
Table 1: Synthesis using Chlorotrimethylsilane and Triethylamine
| Parameter | Value | Reference |
| Solvent | Dimethoxyethane, Toluene, or Et₂O-THF | [3] |
| Reactants | Anhydrous Phosphorous Acid, excess Chlorotrimethylsilane, excess Triethylamine | [3] |
| Purification | Vacuum distillation. Optional heating with sodium (140 °C, 13-22 h) before distillation for higher purity. | [3] |
Table 2: Synthesis using Hexamethyldisilazane
| Parameter | Value | Reference |
| Phosphorous Acid | 3,000 g (35.84 mol) | [4] |
| Hexamethyldisilazane | 11.65 L (53.78 mol) | [4] |
| Addition Time of HMDS | 5 hours | [4] |
| Initial Reflux Temperature | 125 °C | [4] |
| Initial Reflux Time | 3 hours | [4] |
| Sodium Metal | 245 g (10.76 mol) | [4] |
| Final Reflux Temperature | 145 °C | [4] |
| Final Reflux Time | 10 hours | [4] |
| Yield | 7,813 g (73%) | [4] |
Table 3: Synthesis using 3-Trimethylsilylpyrrolidone
| Parameter | Value | Reference |
| Phosphorous Acid | 0.05 mol | [3] |
| 3-Trimethylsilylpyrrolidone | 0.15 mol | [3] |
| Solvent | THF | [3] |
| Reaction Temperature | 70 °C | [3] |
| Reaction Time | 4 h | [3] |
| Purification | Filtration, solvent removal, and reduced pressure distillation. Further purification by heating with sodium metal under nitrogen at 140-150 °C for 20h, followed by reduced pressure distillation (75 °C at 20 mmHg). | [3] |
| Yield | 0.13 mol | [3] |
Safety Considerations
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Anhydrous Conditions: All reactions should be carried out under anhydrous conditions as tris(trimethylsilyl) phosphite is sensitive to moisture.
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Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is recommended, especially when handling sodium metal.
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Ventilation: These reactions should be performed in a well-ventilated fume hood as some of the reagents and by-products are volatile and may be harmful.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of tris(trimethylsilyl) phosphite from phosphorous acid can be achieved through several effective methods. The choice of method may depend on the desired purity, scale of the reaction, and available reagents. The hexamethyldisilazane route offers a solvent-free and high-yielding process suitable for larger-scale production. The chlorotrimethylsilane method is a classic and reliable laboratory-scale synthesis. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe synthesis of this important chemical intermediate.
References
- 1. CN106046046A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. TRIS(TRIMETHYLSILYL)PHOSPHITE synthesis - chemicalbook [chemicalbook.com]
- 4. KR101249361B1 - Process for producing high purity tris (trialkylsilyl) phosphite - Google Patents [patents.google.com]
- 5. KR20120067398A - Manufacturing process of high-purity tris(trialkylsilyl)phosphite - Google Patents [patents.google.com]
- 6. CN104860986A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]
